ethyl N-(5-chloro-2-methylphenyl)carbamate
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Overview
Description
Ethyl N-(5-chloro-2-methylphenyl)carbamate is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(5-chloro-2-methylphenyl)carbamate typically involves the reaction of 5-chloro-2-methylaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but is optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(5-chloro-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl N-(5-chloro-2-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-(5-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(4-chloro-2-methylphenyl)carbamate
- Ethyl N-(2-chloro-6-methylphenyl)carbamate
- Methyl N-(5-chloro-2-methylphenyl)carbamate
- Phenyl N-(5-chloro-2-methylphenyl)carbamate
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
35442-34-3 |
---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl N-(5-chloro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)12-9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
FKJCSEQGMDKMPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC(=C1)Cl)C |
Origin of Product |
United States |
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